molecular formula C10H12N2OS B11894806 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 850785-50-1

6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11894806
CAS No.: 850785-50-1
M. Wt: 208.28 g/mol
InChI Key: AWOHUQAHWQAAPX-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxy-2-methylpyridine: This compound shares a similar pyridine core but differs in the substituents attached to the ring.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate:

Uniqueness

6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of methoxy and methylthio substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

850785-50-1

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

6-methoxy-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2OS/c1-6-9(14-3)7-4-5-8(13-2)12-10(7)11-6/h4-5H,1-3H3,(H,11,12)

InChI Key

AWOHUQAHWQAAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=C(C=C2)OC)SC

Origin of Product

United States

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